
Hydrazinecarboxamide, 2-(1-methylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, also known as 2-(1-methylpropylidene)hydrazinecarboxamide, is an organic compound with the molecular formula C5H11N3O. This compound is a derivative of hydrazinecarboxamide and is characterized by the presence of a 1-methylpropylidene group attached to the hydrazinecarboxamide moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, can be synthesized through the reaction of hydrazinecarboxamide with 2-butanone. The reaction typically involves the condensation of hydrazinecarboxamide with 2-butanone under acidic or basic conditions to form the desired product. The reaction can be represented as follows:
Hydrazinecarboxamide+2-Butanone→Hydrazinecarboxamide, 2-(1-methylpropylidene)-+Water
Industrial Production Methods
In industrial settings, the production of hydrazinecarboxamide, 2-(1-methylpropylidene)-, involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Oxidation of hydrazinecarboxamide, 2-(1-methylpropylidene)-, can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction can yield hydrazine derivatives with varying degrees of hydrogenation.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of hydrazinecarboxamide, 2-(1-methylpropylidene)-, involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, can be compared with other similar compounds such as:
Hydrazinecarboxamide: The parent compound, which lacks the 1-methylpropylidene group.
Acetone semicarbazone: A related compound with a different substituent group.
2-Propanone semicarbazone: Another derivative with a similar structure but different functional groups.
The uniqueness of hydrazinecarboxamide, 2-(1-methylpropylidene)-, lies in its specific substituent group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
624-46-4 |
|---|---|
Molekularformel |
C5H11N3O |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
[(E)-butan-2-ylideneamino]urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
InChI-Schlüssel |
TYLYPMBEMALHLV-QPJJXVBHSA-N |
SMILES |
CCC(=NNC(=O)N)C |
Isomerische SMILES |
CC/C(=N/NC(=O)N)/C |
Kanonische SMILES |
CCC(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


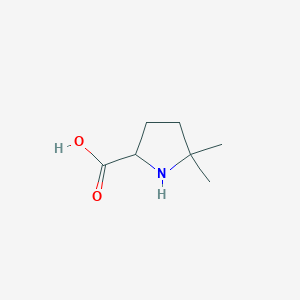
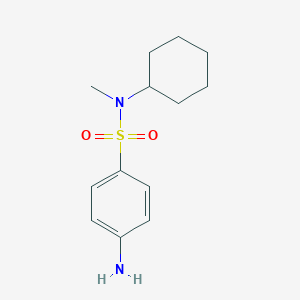
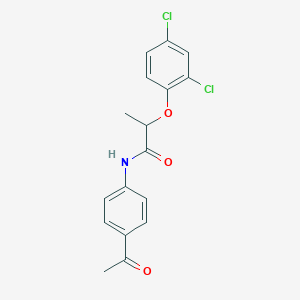
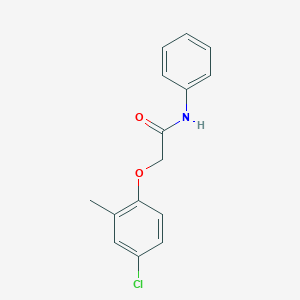
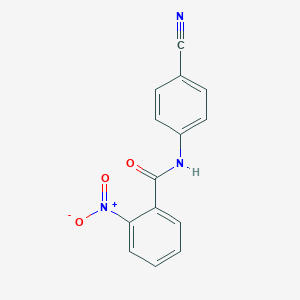
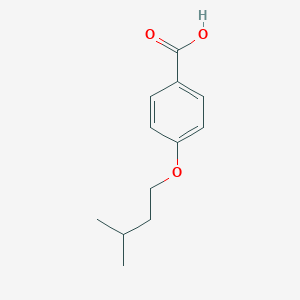
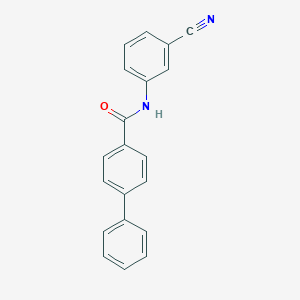

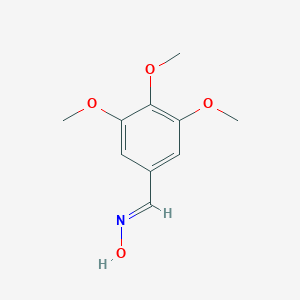
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
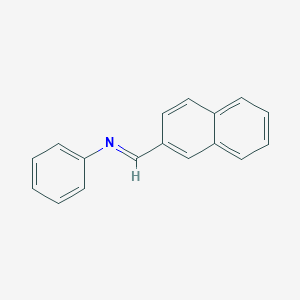
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)

